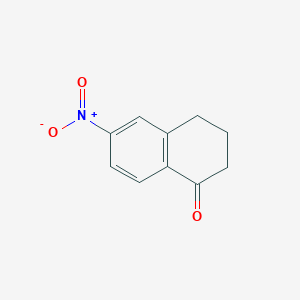

6-Nitro-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKZEHRRQUBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449214 | |

| Record name | 6-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-26-0 | |

| Record name | 6-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

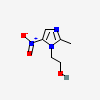

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one

Authored by: A Senior Application Scientist

Abstract

6-Nitro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-nitro-1-tetralone, is a key bicyclic ketone that serves as a versatile scaffold in the synthesis of a multitude of biologically active molecules and complex chemical entities. Its strategic importance in medicinal chemistry and drug development necessitates a comprehensive understanding of its synthetic pathways. This technical guide provides an in-depth exploration of the primary methods for the synthesis of 6-nitro-1-tetralone, with a particular focus on the direct nitration of α-tetralone. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, including regioselectivity and yield. Furthermore, alternative synthetic strategies are examined, offering a broader perspective for researchers and drug development professionals.

Introduction: The Significance of the Tetralone Scaffold

The 1-tetralone framework is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group onto this scaffold, particularly at the 6-position, provides a versatile chemical handle that can be readily transformed into other functional groups, such as amines, which are pivotal for modulating the pharmacological properties of the parent molecule.[1][2] This makes 6-nitro-1-tetralone a valuable intermediate in the synthesis of novel therapeutic agents.[1] The primary challenge in its synthesis lies in achieving regioselective nitration of the aromatic ring of α-tetralone, as direct nitration often leads to a mixture of isomers.[3]

Primary Synthetic Route: Direct Nitration of α-Tetralone

The most common and direct approach to synthesizing nitro-1-tetralones is through the electrophilic aromatic substitution of α-tetralone (3,4-dihydronaphthalen-1(2H)-one).[3] The regioselectivity of this reaction is highly dependent on the nitrating agent and the reaction conditions employed.

Mechanism of Nitration

The nitration of α-tetralone proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile and attacks the electron-rich aromatic ring of the tetralone. The ketone group is a deactivating group, and its directing effect, along with the steric hindrance of the fused aliphatic ring, influences the position of nitration. The reaction typically yields a mixture of 5-nitro, 6-nitro, and 7-nitro isomers.

Diagram of the General Nitration of α-Tetralone

Caption: General scheme for the direct nitration of α-tetralone.

Nitrating Systems and Regioselectivity

The choice of nitrating agent is crucial for controlling the isomer distribution. Milder nitrating conditions are often preferred to minimize side reactions and improve selectivity.

| Nitrating System | Predominant Isomer(s) | Yield (%) | Reference |

| Conc. H₂SO₄, KNO₃, 0-15 °C | 7-nitro | 81 | [4] |

| H₂SO₄/HNO₃, -15 °C to ambient | 7-nitro (55%), 5-nitro (26%) | 81 (total) | |

| Fuming HNO₃, <8 °C | 7-nitro (exclusive) | Not specified | |

| HNO₃ in AcOH, room temp. (for 5-hydroxy-1-tetralone) | 6-nitro | 47 | |

| Cu(NO₃)₂ / Ac₂O in Et₂O (for 5-methoxy-1-tetralone) | 6-nitro & 8-nitro (1:1) | 88 (total) |

As indicated in the table, the reaction conditions significantly influence which isomer is favored. For the synthesis of the 6-nitro isomer specifically, nitration of a substituted tetralone, such as 5-hydroxy-1-tetralone, can direct the nitro group to the desired position.[3]

Experimental Protocol: Synthesis of 7-Nitro-1-tetralone (as a comparative example)

While a direct, high-yield protocol for 6-nitro-1-tetralone from unsubstituted tetralone is challenging to isolate from the literature due to isomer formation, the following well-documented procedure for the 7-nitro isomer illustrates the general methodology.[4]

Materials:

-

1-Tetralone (8 g, 54.7 mmol)

-

Concentrated Sulfuric Acid (60 mL)

-

Potassium Nitrate (6 g, 59.3 mmol)

-

Crushed Ice

-

Distilled Water

Procedure:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With constant stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.[4]

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate dissolved in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[5]

-

After the addition is complete, continue stirring for 1 hour at 15 °C.[4]

-

Quench the reaction by carefully pouring the mixture onto crushed ice.[4]

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water.[4]

-

The crude product can be further purified by recrystallization or column chromatography.

Alternative Synthetic Strategies

Given that direct nitration of unsubstituted 1-tetralone is often low-yielding and produces isomeric mixtures, alternative methods have been developed.[3]

Oxidation of Nitrotetralins

This method involves the nitration of tetralin, followed by oxidation of the resulting nitrotetralin to the corresponding nitro-1-tetralone. For instance, the nitration of tetralin can yield a mixture of 5-nitro and 6-nitrotetralin. Subsequent oxidation of the separated 6-nitrotetralin would yield the desired 6-nitro-1-tetralone. However, this multi-step process can also result in low overall yields.

Workflow for the Oxidation of Nitrotetralins

Caption: Synthesis of 6-nitro-1-tetralone via oxidation of 6-nitrotetralin.

Intramolecular Acylation of Nitro-Precursors

Another approach involves the intramolecular Friedel-Crafts acylation of a suitable nitro-substituted precursor. For example, the cyclization of 4-(3-nitrophenyl)butyric acid could theoretically yield 6-nitro-1-tetralone. This method offers the advantage of pre-installing the nitro group at the desired position, thus avoiding the issue of isomeric mixtures during the final ring-closing step.[3]

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. While direct nitration of α-tetralone remains a common approach, it is often hampered by low yields and the formation of multiple isomers.[3] Achieving high regioselectivity for the 6-nitro isomer often requires the use of substituted tetralones or alternative multi-step synthetic routes such as the oxidation of pre-nitrated tetralins or the cyclization of specifically designed precursors. The choice of synthetic strategy will ultimately depend on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. Further research into more selective and efficient catalytic methods for the direct 6-nitration of α-tetralone would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. benchchem.com [benchchem.com]

- 5. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one

Introduction

6-Nitro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-nitro-α-tetralone, is a key bicyclic ketone that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and complex organic structures.[1][2] Its architecture, featuring a tetralone core functionalized with a nitro group, provides a versatile scaffold for synthetic transformations. The electron-withdrawing nature of the nitro group, combined with the reactivity of the ketone, makes this compound a subject of significant interest for researchers in medicinal chemistry and drug development.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, characterization, and reactivity, providing field-proven insights for scientific professionals.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application in a research and development setting. These properties dictate its handling, storage, and behavior in various solvent systems.

Chemical Structure

The molecular structure forms the basis of the compound's reactivity and spectroscopic signature.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physical and chemical identifiers for this compound is provided below. These values are essential for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1][3] |

| CAS Number | 22246-26-0 | [1][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 117-118 °C | [1][4] |

| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 1.322 g/cm³ (Predicted) | [1][4] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process, as the purity of the final product directly impacts its utility in subsequent reactions. The primary route involves the electrophilic nitration of α-tetralone (3,4-dihydronaphthalen-1(2H)-one).

Mechanism of Synthesis: Electrophilic Aromatic Substitution

The core synthetic strategy is the nitration of the benzene ring of the tetralone scaffold. This is a classic electrophilic aromatic substitution (EAS) reaction. The acyl group (the ketone within the fused ring system) is a deactivating, meta-directing group. However, in fused ring systems, the directing effects can be complex. Direct nitration of α-tetralone often yields a mixture of isomers, primarily the 5-nitro and 7-nitro products, with the 6-nitro isomer being a minor product under some conditions.[2][5]

The choice of nitrating agent and reaction conditions is paramount to control regioselectivity. A common and effective method involves using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Caption: General workflow for the synthesis of 6-Nitro-α-tetralone.

Protocol: Synthesis from α-Tetralone

This protocol describes a representative procedure for the nitration of α-tetralone that favors the formation of the 7-nitro isomer but also produces the 6-nitro and 5-nitro isomers, which can be separated by chromatography.[5] Achieving high selectivity for the 6-nitro isomer via direct nitration is challenging and often results in low yields.[2]

Materials & Equipment:

-

α-Tetralone (1,2,3,4-tetrahydronaphthalen-1-one)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (fHNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice/water bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexane) for elution

Procedure:

-

Preparation: Cool a stirred solution of α-tetralone (1.0 eq) in dichloromethane to 0 °C in an ice/water bath.

-

Addition of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of α-tetralone over 1 hour, ensuring the internal temperature does not rise above 5 °C. The causality here is critical: slow, cold addition prevents overheating, which would lead to dinitration and the formation of unwanted byproducts.

-

Quenching: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction by hydrolyzing the strong acids and precipitating the organic products.

-

Work-up: Separate the organic layer. Wash the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid contains a mixture of 5-, 6-, and 7-nitro isomers. Purify this mixture using silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to isolate the this compound isomer.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data presented here are based on typical values for the functional groups and structural motifs present.

| Technique | Region | Assignment & Rationale |

| ¹H NMR | ~8.8 ppm (d) | H-5: This proton is ortho to the nitro group and experiences strong deshielding. |

| ~8.3 ppm (dd) | H-7: This proton is meta to the nitro group and ortho to the carbonyl, showing coupling to both H-5 and H-8. | |

| ~7.5 ppm (d) | H-8: This proton is para to the nitro group. | |

| ~3.1 ppm (t) | -CH₂- (Position 4): These protons are adjacent to the aromatic ring. | |

| ~2.7 ppm (t) | -CH₂- (Position 2): These protons are α to the carbonyl group, hence deshielded. | |

| ~2.2 ppm (m) | -CH₂- (Position 3): These protons are in the middle of the aliphatic chain. | |

| ¹³C NMR | ~196 ppm | C=O (Position 1): Carbonyl carbon signal, typical for α,β-unsaturated or aryl ketones. |

| ~150-120 ppm | Aromatic Carbons: Multiple signals corresponding to the carbons of the benzene ring. The carbon bearing the nitro group (C-6) will be significantly affected. | |

| ~39 ppm | -CH₂- (Position 2): Carbon α to the carbonyl. | |

| ~30 ppm | -CH₂- (Position 4): Carbon adjacent to the aromatic ring. | |

| ~23 ppm | -CH₂- (Position 3): Aliphatic carbon signal. | |

| IR Spectroscopy | ~1685 cm⁻¹ | C=O Stretch: Strong absorption characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1530 cm⁻¹ | Asymmetric NO₂ Stretch: Strong, characteristic absorption for an aromatic nitro group.[6] | |

| ~1350 cm⁻¹ | Symmetric NO₂ Stretch: Strong, characteristic absorption for an aromatic nitro group.[6] | |

| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch: Medium to weak absorptions. | |

| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch: Medium absorptions from the CH₂ groups in the saturated ring. |

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthetic intermediate. Its two primary reactive sites are the nitro group on the aromatic ring and the carbonyl group.

Reduction of the Nitro Group

The most significant and widely used transformation of this compound is the reduction of the nitro group to an amine, yielding 6-amino-3,4-dihydronaphthalen-1(2H)-one.[1] This conversion is pivotal because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, opening up a vast array of subsequent functionalization possibilities.[7]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7] It offers high yields and avoids the use of harsh metal/acid reagents.

-

Metal/Acid Reduction: Classic conditions using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl) are also effective.[7]

The resulting 6-amino-1-tetralone is a valuable building block in medicinal chemistry, serving as a precursor for various therapeutic agents, particularly those targeting neurological disorders.[1]

Advanced Application: Suzuki-Miyaura Cross-Coupling

Recent advancements in catalysis have demonstrated that the nitro group can function as a leaving group in palladium-catalyzed cross-coupling reactions.[8] This represents a paradigm shift from the traditional use of aryl halides or triflates. The Suzuki-Miyaura coupling of nitroarenes allows for the formation of carbon-carbon bonds, treating the readily introduced nitro group as a versatile handle for complex molecule synthesis.[9][10]

The mechanism involves an unprecedented oxidative addition of the Ar–NO₂ bond to a low-valent palladium complex.[10][11] This innovative strategy streamlines synthetic routes by leveraging the ease of aromatic nitration.

Caption: Key reaction pathways for 6-Nitro-α-tetralone.

Protocol: Reduction to 6-Amino-3,4-dihydronaphthalen-1(2H)-one

This protocol details the catalytic hydrogenation of the nitro group, a reliable and scalable method.

Materials & Equipment:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Parr shaker or similar hydrogenation vessel

-

Celite® for filtration

Procedure:

-

Vessel Charging: To a hydrogenation vessel, add this compound (1.0 eq) and ethanol to dissolve.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). The causality for using an inert atmosphere is to prevent the highly reactive, dry catalyst from igniting in the presence of air and solvent vapors.

-

Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (a typical pressure is 50-60 psi, but a hydrogen balloon at atmospheric pressure is often sufficient for small-scale reactions).

-

Reaction: Vigorously stir or shake the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

-

Filtration: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically 6-amino-3,4-dihydronaphthalen-1(2H)-one, which can be purified further by recrystallization if necessary.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for synthetic innovation. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an indispensable tool for chemists. The classical transformation to its amino derivative remains a cornerstone of many synthetic campaigns in drug discovery. Furthermore, emerging applications, such as its use in denitrative cross-coupling reactions, highlight its potential in modern, efficient synthetic strategies. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in a laboratory setting, empowering researchers to leverage its full synthetic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. materialsciencejournal.org [materialsciencejournal.org]

- 3. 22246-26-0|this compound|BLD Pharm [bldpharm.com]

- 4. 6-Nitro-1-tetralone | 22246-26-0 [chemicalbook.com]

- 5. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] The Suzuki-Miyaura Coupling of Nitroarenes. | Semantic Scholar [semanticscholar.org]

6-Nitro-3,4-dihydronaphthalen-1(2H)-one CAS number 22246-26-0

An In-depth Technical Guide to 6-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 22246-26-0)

Abstract

This compound, commonly known as 6-nitro-1-tetralone, is a pivotal synthetic intermediate whose strategic importance is rooted in the versatile chemistry of its constituent functional groups. The 1-tetralone scaffold itself is a core structural motif in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a nitro group at the C-6 position provides a critical chemical handle for extensive molecular derivatization, most notably through its reduction to the corresponding amine. This guide offers a comprehensive technical overview of 6-nitro-1-tetralone, detailing its physicochemical properties, synthesis, spectroscopic signature, key chemical transformations, and applications, with a focus on providing actionable insights for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical & Structural Data

6-Nitro-1-tetralone is a yellow crystalline solid at ambient temperature.[3] Its bicyclic structure, combining an aromatic ring with a cyclohexanone moiety, imparts a unique blend of reactivity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system and the reactivity of the entire molecule.

Table 1: Key Physicochemical Properties of 6-Nitro-1-tetralone

| Property | Value | Source(s) |

| CAS Number | 22246-26-0 | [3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [3][4] |

| Molecular Weight | 191.18 g/mol | [3][4] |

| Appearance | Yellow Crystalline Solid | [3] |

| Melting Point | 117-118 °C | [3][4] |

| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.322 g/cm³ (Predicted) | [3][4] |

| Synonyms | 6-Nitro-α-tetralone, 6-Nitro-1-tetralone | [3][4] |

Synthesis and Mechanistic Considerations

The primary route to 6-nitro-1-tetralone is the electrophilic aromatic nitration of its parent compound, 1-tetralone. The outcome of this reaction is highly dependent on the reaction conditions, as the substitution pattern on the aromatic ring is governed by the directing effects of the carbonyl group and the fused aliphatic ring.

The Rationale of Electrophilic Nitration

The nitration of 1-tetralone involves the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids. While the ketone is a deactivating, meta-directing group, electrophilic substitution occurs preferentially on the activated aromatic ring. The directing effects often lead to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[1][5] Achieving regioselectivity for the 6-nitro position is challenging and often requires alternative strategies or careful control of reaction conditions. One reported strategy involves the nitration of tetralin, followed by oxidation of the resulting 6-nitrotetralin to afford 6-nitro-1-tetralone.[1]

Diagram: General Synthesis Workflow

Caption: Synthetic workflow for 6-Nitro-1-tetralone via nitration.

Experimental Protocol: Nitration of 1-Tetralone

This protocol is a generalized procedure based on established methods for tetralone nitration. Yields and isomer ratios are highly variable.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 1-tetralone (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a homogeneous solution is formed.

-

Nitrating Agent Addition: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.05 eq.) to a separate portion of cooled concentrated sulfuric acid. Add this mixture dropwise to the 1-tetralone solution over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.[6]

-

Reaction: After the addition is complete, stir the mixture at 10-15 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product, an isomeric mixture, is then dried and purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the 6-nitro-1-tetralone isomer.

Spectroscopic Characterization

Structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques.[7][8]

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | - Strong, sharp C=O stretch (~1690 cm⁻¹) - Strong, asymmetric NO₂ stretch (~1520 cm⁻¹) - Strong, symmetric NO₂ stretch (~1350 cm⁻¹) - Aromatic C=C stretches (~1600 cm⁻¹) - Aliphatic C-H stretches (~2850-2950 cm⁻¹) |

| ¹H NMR Spectroscopy | - Aromatic protons appearing as doublets and doublets of doublets in the δ 7.5-8.5 ppm region. - Aliphatic protons at C2, C3, and C4 appearing as multiplets or triplets in the δ 2.0-3.5 ppm region. |

| ¹³C NMR Spectroscopy | - Carbonyl carbon (C1) signal at δ > 190 ppm. - Aromatic carbons in the δ 120-150 ppm range. - Aliphatic carbons (C2, C3, C4) in the δ 20-40 ppm range. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 191. - Characteristic fragmentation patterns including loss of NO₂ (m/z = 145) and CO (m/z = 163). |

Chemical Reactivity and Strategic Transformations

The synthetic utility of 6-nitro-1-tetralone stems from the reactivity of its nitro and ketone functionalities. These groups allow for orthogonal chemical modifications, making it a versatile precursor.

Reduction of the Nitro Group

The most significant transformation of 6-nitro-1-tetralone is the reduction of its nitro group to form 6-amino-3,4-dihydronaphthalen-1(2H)-one (6-amino-1-tetralone). This reaction is pivotal as it converts a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating amino group, which can then serve as a nucleophile or be converted into a diazonium salt for a wide range of Sandmeyer-type reactions.[9] Common reduction methods include catalytic hydrogenation or the use of reducing metals in acidic media.[9][10]

Experimental Protocol: Catalytic Hydrogenation to 6-Amino-1-tetralone

-

Setup: To a solution of 6-nitro-1-tetralone (1.0 eq.) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Place the suspension in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to a hydrogen gas atmosphere (typically 50-60 psi).[6]

-

Reaction: Vigorously stir the reaction mixture at room temperature for 4-16 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the system with an inert gas (e.g., nitrogen or argon).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 6-amino-1-tetralone, which can be purified by recrystallization or column chromatography.

Reactions of the Carbonyl Group

The ketone functionality can undergo a variety of standard carbonyl reactions, such as:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, 6-nitro-1,2,3,4-tetrahydronaphthalen-1-ol.[11]

-

Condensation: The α-methylene protons are acidic and can participate in base- or acid-catalyzed aldol-type condensation reactions to form α,β-unsaturated ketones.[12]

Diagram: Key Chemical Transformations

Caption: Key reactions of 6-Nitro-1-tetralone.

Applications in Drug Discovery and Development

6-Nitro-1-tetralone is primarily valued as a building block for more complex molecules, particularly in the pharmaceutical sector.[3] The 1-tetralone framework is a privileged scaffold found in compounds with diverse biological activities, including antidepressant, anticancer, and anti-Alzheimer's properties.[13]

The conversion of 6-nitro-1-tetralone to 6-amino-1-tetralone is the gateway to these applications. The resulting aminotetralone is a precursor for synthesizing compounds with potential neurological, anti-inflammatory, or analgesic activities.[14] Its utility lies in the ability to construct novel heterocyclic systems or to introduce diverse side chains onto the amino group, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Diagram: Role as a Synthetic Precursor

Caption: Pathway from 6-Nitro-1-tetralone to therapeutic targets.

Safety and Handling

As with any nitroaromatic compound, 6-nitro-1-tetralone must be handled with appropriate care.

-

Hazards: The compound is considered harmful if swallowed or inhaled. It may cause skin and eye irritation.[3][15]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion

This compound is a compound of significant strategic value in modern organic and medicinal chemistry. While its synthesis requires careful control to achieve the desired regiochemistry, its true power is realized in subsequent transformations. The ability to selectively reduce the nitro group to an amine provides a robust entry point for the synthesis of a vast array of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for leveraging its full potential as a versatile building block in the creation of novel chemical entities.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. 6-Nitro-1-tetralone | 22246-26-0 [chemicalbook.com]

- 5. Nitrotetralone () for sale [vulcanchem.com]

- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. lehigh.edu [lehigh.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-nitro-1-tetralone. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the principles behind the data acquisition and interpretation, grounded in established scientific principles.

Introduction

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines an α-tetralone core with a nitro group at the 6-position of the aromatic ring. This substitution pattern is crucial in determining the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the nitro group and the carbonyl group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.2 | d | ~8.5 |

| H-7 | ~8.0 | dd | ~8.5, ~2.5 |

| H-8 | ~7.5 | d | ~2.5 |

| H-2 | ~2.8 | t | ~6.5 |

| H-3 | ~2.2 | m | |

| H-4 | ~3.1 | t | ~6.5 |

Disclaimer: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon is expected to be the most downfield signal, while the aliphatic carbons will appear upfield.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~197 |

| C-4a | ~130 |

| C-5 | ~128 |

| C-6 | ~148 |

| C-7 | ~125 |

| C-8 | ~129 |

| C-8a | ~145 |

| C-2 | ~39 |

| C-3 | ~23 |

| C-4 | ~30 |

Disclaimer: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| Carbonyl (C=O) stretch | ~1690 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Weak |

| Nitro (N-O) asymmetric stretch | 1550-1475 | Strong |

| Nitro (N-O) symmetric stretch | 1360-1290 | Strong |

The strong absorption bands for the carbonyl and nitro groups are the most characteristic features in the IR spectrum of this compound.

Experimental Protocol for IR Spectroscopy (ATR)

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one

This guide provides a comprehensive technical overview of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in synthetic organic and medicinal chemistry. We will delve into its molecular architecture, synthesis protocols, spectroscopic characterization, and its critical role as a precursor for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Introduction: The Strategic Importance of a Nitrated Tetralone

This compound, commonly referred to as 6-nitro-α-tetralone, is a bicyclic organic compound belonging to the tetralone family. Its structure is characterized by a naphthalene core partially saturated in one ring to form a cyclohexanone moiety, with a nitro group substituent on the aromatic ring.

The primary significance of this molecule lies not in its direct biological activity, but in its function as a versatile synthetic intermediate.[1] The strategic placement of a ketone and a nitro group—a powerful electron-withdrawing group that is readily transformable—opens a gateway to a diverse range of chemical modifications.[1] Most notably, it serves as the direct precursor to 6-amino-1-tetralone, a highly valued building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1][2] The amino derivative provides a crucial reactive point for constructing more complex molecular scaffolds essential for developing novel therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its reactivity and utility. The fusion of an aromatic ring with a cyclohexanone ring creates a rigid scaffold. The nitro group at the C-6 position deactivates the aromatic ring towards electrophilic substitution and directs incoming groups, while the ketone at C-1 provides a site for nucleophilic attack and enolate chemistry.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.185 g/mol | |

| IUPAC Name | This compound | - |

| Synonyms | 6-Nitro-1-tetralone, 3,4-Dihydro-6-nitronaphthalen-1(2H)-one | |

| CAS Number | 22246-26-0 |

Synthesis and Mechanistic Considerations

The most common route to this compound is the direct electrophilic nitration of its parent compound, α-tetralone (3,4-dihydronaphthalen-1(2H)-one).[3]

Synthesis Pathway Overview

The synthesis involves the reaction of α-tetralone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the tetralone.

References

Unveiling the Bioactive Potential of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the potential biological activities of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one. While direct biological data for this specific compound is limited in publicly available literature, this document synthesizes information on the bioactivities of the core tetralone scaffold and the influential nitro functional group. By examining structurally related compounds, we can infer potential applications and provide a roadmap for future research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel small molecules.

Introduction: The Promise of the Tetralone Scaffold and the Nitro Moiety

The tetralone framework is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. As a bicyclic ketone, it serves as a versatile precursor for the synthesis of a wide array of derivatives with demonstrated pharmacological properties.[1][2] These activities span from anticancer and antimicrobial to central nervous system effects.[2] The inherent reactivity of the tetralone ring system allows for modifications at various positions, enabling the fine-tuning of its biological profile.

The introduction of a nitro group (NO₂) onto an aromatic ring can profoundly influence a molecule's biological activity. The nitro group is a strong electron-withdrawing moiety that can modulate the pharmacokinetic and pharmacodynamic properties of a compound.[3] It is a well-established pharmacophore in numerous approved drugs and investigational agents, contributing to antimicrobial, anticancer, and antiparasitic activities.[3] The biological effects of nitroaromatic compounds are often linked to their ability to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

The convergence of the tetralone scaffold with a nitro functional group in this compound suggests a high probability of significant biological activity. This guide will explore the existing, albeit indirect, evidence for this potential and provide the necessary experimental framework to validate these hypotheses.

Synthesis of this compound and Its Isomers

The synthesis of nitro-substituted tetralones is a critical first step in their biological evaluation. Several methods have been reported for the nitration of α-tetralone, often resulting in a mixture of isomers. The position of the nitro group is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.

One common approach involves the direct nitration of α-tetralone using a mixture of nitric acid and sulfuric acid. This method, however, can lead to low yields and the formation of multiple isomers, including the 5-nitro and 7-nitro derivatives, in addition to the desired 6-nitro product.[1] The separation of these isomers can be challenging and typically requires chromatographic techniques.

An alternative strategy involves the oxidation of a nitrated tetralin precursor. For instance, the nitration of tetralin can yield a mixture of 5-nitrotetralin and 6-nitrotetralin. Subsequent oxidation of the separated 6-nitrotetralin can then afford this compound.[1]

A general synthetic workflow for the preparation and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of this compound.

Postulated Biological Activities and Investigational Framework

Based on the known activities of structurally related compounds, this compound is a prime candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous tetralone derivatives have been reported to exhibit cytotoxic effects against a variety of cancer cell lines.[4] The mechanism of action for these compounds can vary, but often involves the induction of apoptosis. The presence of the nitro group may enhance this activity. Nitroaromatic compounds have been shown to induce cell death in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.

Investigational Approach: The initial assessment of anticancer activity should involve in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT or resazurin reduction assays are suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Activity

Both the tetralone scaffold and the nitroaromatic moiety are known to be present in compounds with antimicrobial properties.[3][5] Studies on other nitro-tetralone derivatives have shown activity against both bacteria and fungi.[5] The proposed mechanism for the antimicrobial action of nitro compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic metabolites that can damage DNA, proteins, and other cellular components.[3]

Investigational Approach: The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. Broth microdilution is a standard and reliable method for MIC determination.[6][7]

Experimental Protocols

The following are detailed, step-by-step protocols for the initial biological evaluation of this compound.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear flat-bottom microplates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well sterile microplates

-

This compound (dissolved in DMSO)

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density at 600 nm can be measured.

Potential Mechanism of Action: A Hypothetical Model

The biological activity of nitroaromatic compounds is often predicated on their intracellular reduction. In a hypothetical model for the anticancer or antimicrobial activity of this compound, the nitro group is reduced by cellular reductases (e.g., nitroreductases in bacteria or cytochrome P450 reductase in mammalian cells) to form a nitroso intermediate, and subsequently a hydroxylamine and an amine. These reduced intermediates, particularly the nitroso and hydroxylamine species, are highly reactive and can induce cellular damage through various mechanisms, including:

-

DNA Adduct Formation: Covalent binding to DNA, leading to mutations and strand breaks.

-

Protein Dysfunction: Modification of critical amino acid residues in enzymes and structural proteins.

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage lipids, proteins, and DNA.

Caption: Hypothetical mechanism of action for this compound.

Data Presentation: A Comparative Outlook

While specific data for this compound is not yet available, the following table presents hypothetical data based on the activities of related nitroaromatic and tetralone compounds to illustrate how experimental results could be presented.

| Compound | Activity Type | Target Organism/Cell Line | IC₅₀ / MIC (µM) |

| This compound | Cytotoxicity | MCF-7 (Breast Cancer) | To be determined |

| This compound | Antibacterial | Staphylococcus aureus | To be determined |

| This compound | Antifungal | Candida albicans | To be determined |

| 5-Nitro-α-tetralone (hypothetical) | Cytotoxicity | A549 (Lung Cancer) | 15.2 |

| 7-Nitro-α-tetralone (hypothetical) | Antibacterial | Escherichia coli | 32.5 |

| Doxorubicin (Reference) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.8 |

| Ciprofloxacin (Reference) | Antibacterial | Escherichia coli | 0.1 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. The convergence of the versatile tetralone scaffold and the bio-active nitro group strongly suggests that this compound could exhibit valuable anticancer and/or antimicrobial properties. This guide provides a foundational framework for initiating the investigation of this compound.

Future research should focus on:

-

Systematic Biological Screening: Conducting the proposed cytotoxicity and antimicrobial assays to generate the first biological data for this compound.

-

Mechanism of Action Studies: If significant activity is observed, further studies should be undertaken to elucidate the precise molecular mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with variations in the position of the nitro group and other substituents to optimize activity and selectivity.

-

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their therapeutic potential.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

The Chemistry and Latent Therapeutic Potential of Nitrotetralones: An In-depth Technical Guide

Abstract

The tetralone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] The introduction of a nitro group onto this bicyclic framework gives rise to nitrotetralones, a class of compounds whose synthetic versatility and potential pharmacological significance are of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive technical overview of the discovery, synthesis, and burgeoning biological relevance of nitrotetralones, intended for an audience of researchers, scientists, and drug development professionals. We will delve into the historical context of their synthesis, provide detailed experimental protocols for their preparation, and explore the mechanistic rationale behind their potential therapeutic applications.

Introduction: The Tetralone Scaffold and the Significance of Nitration

The 1-tetralone motif, a bicyclic ketone composed of a fused benzene and cyclohexanone ring, is a privileged structure in medicinal chemistry. It is found in a variety of natural products with diverse biological activities, including antileishmanial and antidiabetic properties.[1] Furthermore, the tetralone core is a key building block in the synthesis of a range of pharmaceuticals. The functionalization of this scaffold allows for the modulation of its physicochemical and pharmacological properties, making it a versatile template for drug design.

Nitration, the introduction of a nitro (NO₂) group, is a powerful and fundamental transformation in organic synthesis. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. Moreover, the nitro group is a versatile functional handle that can be readily converted into other functionalities, such as amines, which opens up a vast chemical space for analog synthesis.[1] In the context of drug development, nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[2][3] The mechanism of action of many nitro-aromatic drugs is often linked to their ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain bacterial infections, to produce cytotoxic reactive nitrogen species.

This guide will focus on the synthesis and properties of nitrotetralones, exploring the historical development of their synthesis and their potential as precursors for novel therapeutic agents.

Historical Perspective: The Emergence of Nitrotetralones

While a definitive singular "discovery" of nitrotetralones is not prominently documented, their synthesis can be traced back to early 20th-century explorations of electrophilic aromatic substitution on tetralone. An early German patent by Schroeter in 1921 described the nitration of α-tetralone, laying the groundwork for subsequent investigations into this class of compounds.[4] These initial forays were primarily focused on the fundamental reactivity of the tetralone scaffold.

Later, researchers such as Ferry and colleagues further refined the synthesis of specific isomers, like 7-nitro-1-tetralone, by carefully controlling reaction conditions to achieve regioselectivity.[1][5] The development of various synthetic methodologies, including direct nitration and intramolecular cyclization of nitro-precursors, has since provided access to a range of nitrotetralone isomers, each with the potential for unique biological activities.

Synthetic Methodologies for Nitrotetralones

The synthesis of nitrotetralones can be broadly categorized into two main strategies: direct nitration of the pre-formed tetralone core and the cyclization of a nitro-substituted precursor. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Nitration of 1-Tetralone

The direct nitration of 1-tetralone is a common approach to introduce a nitro group onto the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.

This protocol is adapted from established literature procedures for the regioselective synthesis of 7-nitro-1-tetralone.[6][7]

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 8.0 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with continuous stirring, maintaining the temperature at or below 15 °C.

-

In a separate beaker, dissolve 6.0 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Transfer the potassium nitrate solution to a dropping funnel and add it dropwise to the 1-tetralone solution over a period of approximately 20 minutes, ensuring the reaction temperature does not exceed 15 °C.[1][6]

-

After the addition is complete, allow the reaction to stir for an additional 1 hour at 15 °C.[7]

-

Quench the reaction by carefully pouring the mixture over a large volume of crushed ice with stirring.

-

A precipitate will form. Allow the ice to melt, and then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold distilled water to remove any residual acid.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield 7-nitro-1-tetralone as a light yellow solid.

Expected Yield: Approximately 81%.[6]

Characterization Data for 7-Nitro-1-tetralone:

-

Appearance: Light yellow solid

-

Melting Point: 104-106 °C[6]

-

¹H NMR (400 MHz, CDCl₃): δ 8.86 (d, J = 2.4 Hz, 1H, ArH), 8.30 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂).[6]

-

IR (film) (cm⁻¹): 1675 (C=O), 1500 (NO₂, asymmetric), 1340 (NO₂, symmetric).[6]

Causality Behind Experimental Choices:

-

The use of a low temperature (0-15 °C) is crucial to control the exothermic nitration reaction and to favor the formation of the 7-nitro isomer over other isomers.

-

The slow, dropwise addition of the nitrating agent prevents a rapid increase in temperature and minimizes the formation of di-nitrated byproducts.

-

Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the solid product, which has low solubility in water.

Table 1: Comparison of Synthetic Methods for 7-Nitro-1-tetralone

| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81 | [6][7] |

| 1-Tetralone | H₂SO₄/fuming HNO₃, ≤0 °C | 20 min | 25 (recrystallized) | [1] |

| 1-Tetralone | Fuming HNO₃, <8 °C | 30 min | Exclusive product | [1] |

| 1-Tetralone | TFAA, NH₄NO₃, DCM, -15-0 °C | 18 hours | ~58 | [1] |

Intramolecular Cyclization of Nitro-Precursors

An alternative to direct nitration is the intramolecular Friedel-Crafts acylation of a pre-functionalized aromatic compound bearing a nitro group. This approach offers a high degree of regiochemical control.

Caption: Workflow for the synthesis of 7-nitro-1-tetralone via intramolecular acylation.

Biological Activities and Therapeutic Potential

While the tetralone scaffold itself is present in many bioactive molecules, the specific biological activities of nitrotetralones are an emerging area of research. The introduction of the nitro group can be considered a strategic modification to imbue the molecule with novel pharmacological properties.

Anticancer Potential

Nitroaromatic compounds are of significant interest in oncology due to their potential for bioreductive activation in the hypoxic microenvironment of solid tumors.[8] This selective activation can lead to the formation of cytotoxic species that damage cancer cells while sparing healthy, well-oxygenated tissues. While direct studies on the anticancer activity of simple nitrotetralones are limited, related nitro-containing heterocyclic compounds have demonstrated potent anticancer effects.[8] For instance, nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides have shown cytotoxicity against human colon cancer (HCT-116) cells.[8] The nitrotetralone scaffold represents a promising starting point for the design and synthesis of novel anticancer agents that could exploit this hypoxia-activated prodrug strategy.

Antimicrobial Properties

The antimicrobial activity of nitro-containing compounds is well-established, with drugs like metronidazole and nitrofurantoin being used clinically to treat bacterial and parasitic infections.[2] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the pathogen.[2][9] Although specific studies on the antimicrobial properties of nitrotetralones are not abundant, the presence of the nitroaromatic moiety suggests that they could be investigated as potential antimicrobial agents. The lipophilic tetralone backbone may facilitate cell membrane penetration, delivering the nitro "warhead" to its intracellular target.

Signaling Pathway Modulation

The following diagram illustrates a generalized signaling pathway that can be modulated by various therapeutic agents. While direct inhibition by nitrotetralones on these specific pathways is yet to be extensively documented, substituted tetralone derivatives have shown activity against such targets. This provides a rationale for screening nitrotetralones against similar cellular signaling cascades.

Caption: A representative cell signaling pathway potentially targeted by therapeutic agents.

Future Directions and Conclusion

Nitrotetralones represent a class of compounds with significant untapped potential in drug discovery. Their synthesis is well-established, offering access to a variety of isomers and substituted analogs. The true value of these molecules likely lies in their role as versatile intermediates for the synthesis of more complex and potent therapeutic agents. The conversion of the nitro group to an amino group, for example, opens the door to a wide array of derivatization strategies, including amide bond formation, sulfonylation, and reductive amination, allowing for the systematic exploration of structure-activity relationships.

Future research should focus on a more thorough and systematic evaluation of the biological activities of a diverse library of nitrotetralones. High-throughput screening against various cancer cell lines, bacterial strains, and a panel of pharmaceutically relevant enzymes and receptors is warranted. Furthermore, the development of novel, more efficient, and environmentally friendly synthetic methods for their preparation will continue to be of importance.

References

- 1. materialsciencejournal.org [materialsciencejournal.org]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Landscape of 6-Nitro-1-tetralone Derivatives for Drug Discovery

This guide provides an in-depth exploration of the synthetic derivatization of 6-Nitro-3,4-dihydronaphthalen-1(2H)-one, a versatile scaffold with significant potential in medicinal chemistry. We will delve into the strategic chemical modifications of this core structure, focusing on the nitro group, the ketone functionality, and the aromatic ring. The causality behind experimental choices and the pharmacological relevance of the resulting derivatives will be highlighted, offering researchers, scientists, and drug development professionals a comprehensive resource for unlocking the therapeutic potential of this chemical entity.

The Strategic Importance of the 6-Nitro-1-tetralone Scaffold

The 1-tetralone framework is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] The introduction of a nitro group at the 6-position provides a key functional handle for a wide array of chemical transformations. This electron-withdrawing group influences the reactivity of the entire molecule and serves as a precursor to the crucial amino functionality, which is a cornerstone of many pharmacologically active agents.[3] The inherent reactivity of the ketone at the 1-position further expands the possibilities for structural diversification.

Derivatization Strategies: A Multi-pronged Approach

The chemical landscape of this compound can be systematically explored by targeting its three primary reactive sites: the nitro group, the ketone, and the aromatic ring.

The Nitro Group: Gateway to Bioactive Amines

The reduction of the nitro group to an amine is a pivotal transformation, yielding 6-Amino-3,4-dihydronaphthalen-1(2H)-one (6-Amino-1-tetralone), a versatile intermediate in pharmaceutical synthesis.[3] This conversion dramatically alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into a strongly electron-donating one, thereby influencing subsequent reactions.

Caption: Synthetic pathway from 6-nitro-1-tetralone to 6-amino-1-tetralone and subsequent derivatizations.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups.

| Reducing Agent | Conditions | Advantages |

| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric pressure | Clean reaction, high yield |

| SnCl₂·2H₂O | Ethanol, reflux | Mild conditions, tolerates some functional groups |

| Fe / HCl | Acetic acid or Ethanol/water, reflux | Cost-effective, suitable for large-scale synthesis |

Experimental Protocol: Reduction of this compound to 6-Amino-3,4-dihydronaphthalen-1(2H)-one using SnCl₂

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Amino-3,4-dihydronaphthalen-1(2H)-one.

The resulting 6-amino-1-tetralone is a key building block for synthesizing compounds with potential anti-inflammatory, analgesic, and neurological activities.[3]

The Ketone Moiety: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The carbonyl group at the 1-position is a versatile site for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Reaction with hydroxylamine or hydrazine derivatives provides a straightforward route to oximes and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations. The formation of these C=N bonds is a well-established and high-yielding reaction.[4][5][6][7]

Experimental Protocol: Synthesis of this compound Oxime

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the mixture for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime derivative.

Hydrazone derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8]

The Wittig reaction provides a powerful method for converting the ketone into an exocyclic double bond, introducing a carbon substituent at the 1-position.[9][10][11][12][13] This reaction involves the use of a phosphonium ylide and is highly effective for creating C=C bonds.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 6-Nitro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-3,4-dihydronaphthalen-1(2H)-one, a key synthetic intermediate, possesses a rich and varied chemical reactivity profile centered around its aromatic nitro group. This powerful electron-withdrawing moiety profoundly influences the molecule's behavior in several key transformations, making it a versatile scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive exploration of the nitro group's reactivity in this specific molecular context, focusing on its reduction to the corresponding amine, its role in activating the aromatic ring for nucleophilic aromatic substitution, and its electronic influence on the reactivity of the adjacent carbonyl group and its α-protons. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a field-proven understanding for researchers engaged in the synthesis and modification of this important structural motif.

Introduction: The Strategic Importance of the Nitro Group

The presence of a nitro group on an aromatic ring is a common strategy in organic synthesis to introduce a versatile functional handle. In the context of this compound, also known as 6-nitro-1-tetralone, this functional group serves as more than just a precursor to an amine. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[1] This dual reactivity, coupled with its influence on the adjacent ketone functionality, makes 6-nitro-1-tetralone a valuable building block for the synthesis of a wide range of complex molecules, including pharmacologically active compounds.[2] This guide will dissect the key reactive pathways stemming from the nitro group, providing both theoretical understanding and practical, actionable protocols.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The most fundamental and widely utilized transformation of the nitro group in 6-nitro-1-tetralone is its reduction to the corresponding 6-amino-3,4-dihydronaphthalen-1(2H)-one. This amine is a crucial intermediate in the synthesis of various pharmaceutical agents. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[3] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, offering high yields and relatively mild reaction conditions.

Caption: Catalytic hydrogenation of 6-Nitro-1-tetralone.

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a practical alternative to using gaseous hydrogen, employing a hydrogen donor in the presence of a catalyst. Ammonium formate is a common and effective hydrogen source.[4]

Materials:

-

This compound

-

Palladium on carbon (10 wt%)

-

Ammonium formate

-

Methanol

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).

-

To this suspension, add ammonium formate (5.0 eq) portion-wise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 6-amino-3,4-dihydronaphthalen-1(2H)-one.

Metal-Acid Reductions

Classic reduction methods using metals in acidic media are robust and widely applicable for the reduction of nitroarenes.[5] Iron in the presence of hydrochloric or acetic acid, and stannous chloride in hydrochloric acid are two of the most common systems.

Table 1: Comparison of Metal-Acid Reduction Methods for Nitroarenes

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Fe / HCl or AcOH | Reflux in Ethanol/Water | Inexpensive, effective.[6] | Can require harsh conditions, workup can be tedious. |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Milder than Fe/HCl, good for sensitive substrates.[7][8] | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal.[9] |

Experimental Protocol: Reduction with Iron and Hydrochloric Acid

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through diatomaceous earth.

-

Concentrate the filtrate to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-amino-3,4-dihydronaphthalen-1(2H)-one.

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Nitro Group